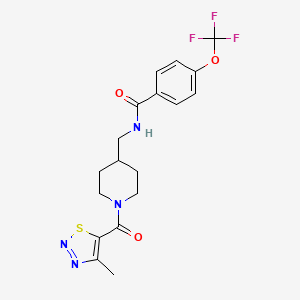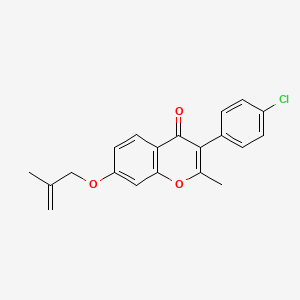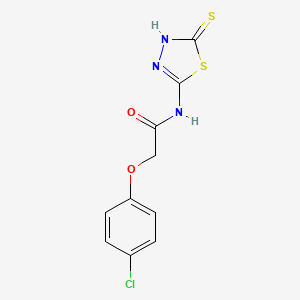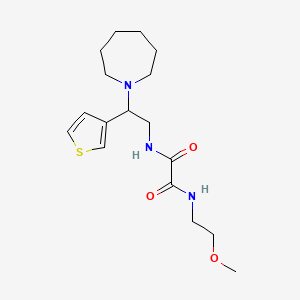
8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H17BrN8O2S and its molecular weight is 477.34. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues
Furanyl and thienyl substituents in purine and pyrimidine nucleobases and nucleosides have been extensively studied for their medicinal chemistry applications. These modifications can significantly impact the biological activity of the molecules, including antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review by Ostrowski (2022) highlights the importance of these substituents in the design of bioactive molecules, providing insights into how structural modifications, akin to the compound , can influence therapeutic potential Ostrowski, T. (2022). Mini Reviews in Medicinal Chemistry.
Modified G-Quadruplexes and Their Applications
G-quadruplexes incorporating modified constituents, such as bromo and methyl substitutions, have been investigated for their stability and potential in therapeutic applications. The study by Sagi (2014) elaborates on the incorporation of various base, sugar, and phosphate derivatives into G-quadruplex forming oligonucleotides, which can influence the folding topology and stability of these structures. This research provides a framework for understanding how specific modifications, similar to those in the query compound, could be leveraged for targeted therapeutic applications Sagi, J. (2014). Journal of Biomolecular Structure and Dynamics.
Chemical Inhibitors of Cytochrome P450 Isoforms
The selectivity and potency of chemical inhibitors targeting cytochrome P450 isoforms in human liver microsomes have been a subject of extensive research, relevant to understanding the metabolic fate and drug-drug interaction potential of complex molecules. The review by Khojasteh et al. (2011) provides detailed insights into the selectivity of various chemical inhibitors, which is crucial for the design and development of new drugs with minimized adverse interactions. This research contextually supports the exploration of compounds with specific molecular modifications for targeted biological applications Khojasteh, S. C., et al. (2011). European Journal of Drug Metabolism and Pharmacokinetics.
Propriétés
IUPAC Name |
8-bromo-3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN8O2S/c1-10(9-29-17-21-22-23-26(17)11-6-4-3-5-7-11)8-25-12-13(19-15(25)18)24(2)16(28)20-14(12)27/h3-7,10H,8-9H2,1-2H3,(H,20,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLUGHBMJDKVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

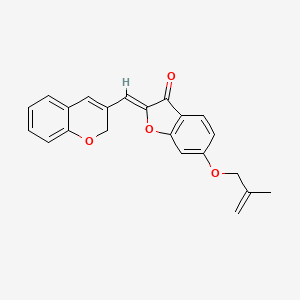
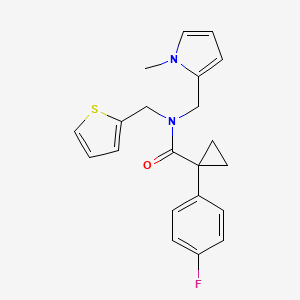
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)
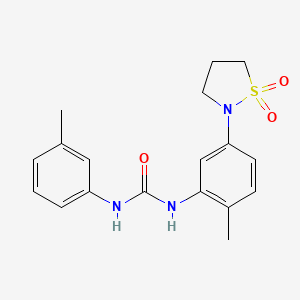
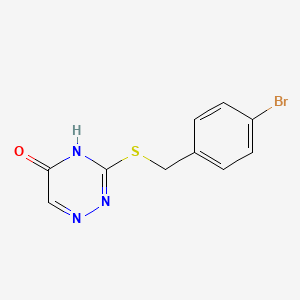

![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride](/img/structure/B2636579.png)
![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)
![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)
